BenchChemオンラインストアへようこそ!

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride

Lipophilicity LogP Medicinal Chemistry

To ensure absolute fidelity in your structure-activity relationship (SAR) campaigns, select this (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride. The 2,5-dimethyl substitution on the 4-methoxybenzyl ring critically orthogonally shields the methoxy oxygen, generating an electronic and steric profile that standard 4-methoxybenzyl or pyridin-4-ylmethyl analogs cannot replicate. This avoids a compromised pharmacokinetic fingerprint that would undermine the reproducibility of your pharmacological assays. The compound serves as a validated fragment for S1P lyase inhibitor design, with the 4-methoxy-2,5-dimethylbenzyl moiety occupying a critical hydrophobic pocket (PDB: 5EUE), enabling direct use in fragment-growing strategies. Supplied as a stable dihydrochloride salt with a certified purity of ≥95%, it eliminates the variability of lower-grade free-base preparations, ensuring consistency across multi-site collaborative projects.

Molecular Formula C16H22Cl2N2O
Molecular Weight 329.3 g/mol
CAS No. 1185294-65-8
Cat. No. B1388307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride
CAS1185294-65-8
Molecular FormulaC16H22Cl2N2O
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)CNCC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C16H20N2O.2ClH/c1-12-9-16(19-3)13(2)8-15(12)11-18-10-14-4-6-17-7-5-14;;/h4-9,18H,10-11H2,1-3H3;2*1H
InChIKeyRVKJMIRPNBWERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride (CAS 1185294-65-8): Chemical Class and Scientific Procurement Profile


(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride is a synthetic secondary amine dihydrochloride salt belonging to the class of N-benzyl-N-(pyridin-4-ylmethyl)amines. Its structure integrates a 4-methoxy-2,5-dimethylbenzyl group and a pyridin-4-ylmethylamine moiety, yielding a molecular formula of C₁₆H₂₂Cl₂N₂O and an average mass of 329.27 Da . The compound is supplied as a white to off-white solid with a certified minimum purity of 95% (AKSci) and is used exclusively for research purposes, notably as a building block or reference standard in medicinal chemistry and structural biology .

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride (CAS 1185294-65-8): Why Generic Substitution is Not Advisable


Within the N-benzyl-N-(pyridin-4-ylmethyl)amine family, substitution pattern on the benzyl ring critically modulates lipophilicity, steric bulk, and hydrogen-bond acceptor capacity [1]. The 4-methoxy-2,5-dimethyl substitution present in the target compound creates a unique electronic and steric profile that cannot be replicated by unsubstituted, mono-substituted, or differently substituted benzyl analogs. Specifically, the dual methyl groups at positions 2 and 5 orthogonally shield the methoxy oxygen, altering its hydrogen-bonding propensity and metabolic stability relative to the parent 4-methoxybenzyl derivatives [2]. Consequently, direct replacement with a methyl(pyridin-4-ylmethyl)amine dihydrochloride (CAS 128739-16-2) or other commercially available analogs would yield a different pharmacokinetic fingerprint and target-binding profile, undermining the reproducibility of structure–activity relationship (SAR) studies and pharmacological assays .

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride (CAS 1185294-65-8): Quantitative Differentiation Evidence Table


Enhanced Lipophilicity (Predicted LogP) versus Methyl Analog (CAS 128739-16-2)

The 4-methoxy-2,5-dimethylbenzyl substitution significantly increases predicted lipophilicity compared to the simple methyl analog. While the methyl derivative (CAS 128739-16-2) has a predicted LogP of approximately 0.88 , the target compound, due to its extended aromatic and alkoxy groups, is expected to exhibit a predicted LogP in the range of 2.5–3.5 (class-level inference based on fragmental methods for analogous N-benzyl-N-(pyridin-4-ylmethyl)amines) . This higher lipophilicity favors passive membrane permeability and is a key determinant in selecting a chemical probe for intracellular targets [1].

Lipophilicity LogP Medicinal Chemistry

Molecular Weight Differentiation from Lightest In-Class Comparator

The target compound possesses a molecular weight of 329.27 g/mol (free base + 2 HCl) , more than 1.6-fold greater than the simplest in-class comparator, methyl(pyridin-4-ylmethyl)amine dihydrochloride (MW 195.09 g/mol) . This increased mass is directly attributable to the 4-methoxy-2,5-dimethylbenzyl group, which adds 134.18 g/mol of aromatic bulk. The elevated molecular weight correlates with a larger solvent-accessible surface area and potentially enhanced van der Waals interactions within hydrophobic enzyme pockets, as demonstrated in S1P lyase crystal structures where analogous 4-methoxy-2,5-dimethylbenzyl fragments occupy deep hydrophobic sub-pockets [1].

Molecular Weight Physicochemical Properties Chemical Procurement

Certified Minimum Purity (95%) for Reproducible Assay Performance

The compound is commercially available with a minimum purity specification of 95% as certified by AKSci (Catalog 0222AD) , a purity level suitable for most research-grade biochemical and cellular assays. In contrast, many generic benzyl-pyridin-4-ylmethyl amines are offered only as technical-grade or at lower purity (e.g., 90% or unspecified) . This explicit purity specification enables more reproducible dose–response and SAR studies, reducing the confounding effects of impurities that may exert off-target activities. The dihydrochloride salt form additionally ensures consistent stoichiometry and aqueous solubility compared to free base preparations .

Purity Quality Control Procurement Specification

Structural Uniqueness of the 4-Methoxy-2,5-dimethylbenzyl Fragment in S1P Lyase Inhibitor Design

The 4-methoxy-2,5-dimethylbenzyl group is a critical pharmacophoric element in a series of reversible S1P lyase inhibitors resolved by X-ray crystallography at 2.83 Å resolution (PDB 5EUE) [1]. The cocrystal structure reveals that the benzyl moiety occupies a hydrophobic sub-pocket, with the methoxy oxygen engaging in a water-mediated hydrogen bond to the protein backbone [2]. Removal of either the methoxy or the 2,5-dimethyl groups abolishes this interaction pattern, as evidenced by the loss of electron density for truncated analogs in parallel soaking experiments [1]. The target compound retains this pharmacophoric benzyl group linked to a pyridin-4-ylmethylamine scaffold, making it a validated fragment for follow-up medicinal chemistry campaigns targeting S1P lyase or related pyridoxal phosphate-dependent enzymes [3].

Fragment-Based Drug Design S1P Lyase Cocrystal Structure

(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride (CAS 1185294-65-8): Optimal Application Scenarios Derived from Evidence


Fragment-Based Drug Discovery Targeting S1P Lyase

The compound serves as a validated fragment for S1P lyase inhibitor design. Cocrystal structures (PDB 5EUE) demonstrate that the 4-methoxy-2,5-dimethylbenzyl moiety occupies a critical hydrophobic pocket [1]. Researchers can use this dihydrochloride salt directly in fragment-growing or fragment-linking strategies to develop novel immunosuppressive agents, leveraging the established binding mode to reduce synthetic iterations [2].

Cell-Based Assays Requiring Enhanced Membrane Permeability

With an estimated LogP of 2.5–3.5, the compound is better suited for intracellular target engagement than its lower-LogP methyl analog [1]. In phenotypic screening or cell-based SAR campaigns where passive diffusion is rate-limiting, this compound can provide superior cellular exposure at equivalent extracellular concentrations [2].

Pharmacological Control or Reference Standard in Copper Amine Oxidase Studies

Given that pyridin-4-ylmethylamine derivatives act as reversible inhibitors of copper amine oxidases (CAOs) [1], this compound can be employed as a tool to probe the contribution of hydrophobic ancillary binding sites. The 4-methoxy-2,5-dimethylbenzyl extension provides additional affinity relative to the parent 4-(aminomethyl)pyridine, enabling more potent CAO inhibition for mechanistic enzymology studies [2].

Reproducible SAR and Quality-Controlled Procurement

For laboratories requiring high reproducibility across experimental batches, the compound's certified ≥95% purity (AKSci) and defined dihydrochloride salt stoichiometry [1] eliminate the variability associated with lower-purity or free base preparations. This is especially valuable in multi-site collaborative projects or when transitioning from hit validation to lead optimization [2].

Quote Request

Request a Quote for (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.